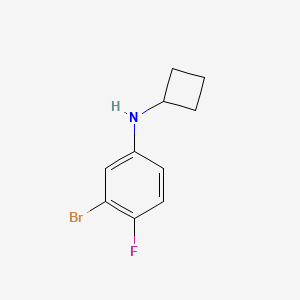

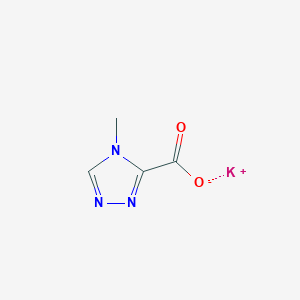

![molecular formula C11H11ClO3 B1407425 Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl] CAS No. 1780867-35-7](/img/structure/B1407425.png)

Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]

Overview

Description

“Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]” is a chemical compound with the molecular formula C10H9ClO2 . It is also known by several synonyms, including 1-(4-chlorophenyl)cyclopropanecarboxylic acid . The compound has a molecular weight of 196.63 g/mol .

Molecular Structure Analysis

The molecular structure of “Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]” consists of a cyclopropane ring fused to a carboxylic acid group . The cyclopropane ring is a three-membered carbon ring, which is noteworthy for its exceptional strain . The carboxylic acid functional group (COOH) introduces both the acidic properties and the capability to participate in various organic reactions .Physical and Chemical Properties Analysis

In its pure form, cyclopropanecarboxylic acid is a colorless, crystalline substance that exhibits a characteristic acidic smell . It has a molecular weight of 86.09 g/mol and has a melting point of 48-52°C . Moreover, its boiling point stands at 173-174°C, indicative of a relatively low volatility . Cyclopropanecarboxylic acid demonstrates considerable solubility in water due to the polar nature of the carboxylic acid group .Scientific Research Applications

Synthesis and Biological Activities : Cyclopropanecarboxylic acid has been used as a leading compound for synthesizing N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas. Some of these compounds have shown excellent herbicidal and fungicidal activities (Tian et al., 2009).

Inhibition Studies : Cyclopropane-1,1-dicarboxylic acid, a structural analogue of cyclopropanecarboxylic acid, has been studied for its inhibitory effect on the wound ethylene produced by Lycopersicum esculentum fruit discs (Dourtoglou & Koussissi, 2000).

Chemical Properties and Structure Analysis : Research on the ionization of cis-2-substituted 1-cyclopropanecarboxylic acids has provided insights into the pKa values and substituent effects on these compounds (Kusuyama, 1979).

Molecular Structure Studies : The structure of gaseous cyclopropanecarboxylic acid has been explored using microwave spectroscopy, electron diffraction, and ab initio calculations, revealing preferred conformations and molecular structures (Marstokk et al., 1991).

Synthesis of Bioactive Compounds : Cyclopropyl analogues of arachidonic acid have been synthesized using cyclopropanecarboxylic acid derivatives, aimed at inhibiting the enzyme 5-lipoxygenase (Butler et al., 1994).

Electrolysis and Chemical Reactions : The electrolysis of methyl hydrogen cis-cyclopropane-1,2-dicarboxylate, a derivative of cyclopropanecarboxylic acid, has been studied for understanding its chemical reactions and product formation (Binns et al., 1968).

X-ray Crystallography : X-ray methods have been employed to determine the structures of certain cyclopropanecarboxylic acid derivatives, providing insights into their molecular conformations (Korp et al., 1983).

Safety and Hazards

“Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]” may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed or inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name |

1-[(4-chlorophenoxy)methyl]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c12-8-1-3-9(4-2-8)15-7-11(5-6-11)10(13)14/h1-4H,5-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQJTZHMVYQUBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(COC2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1407345.png)

![2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1407351.png)

![tert-butyl [2-(4-amino-1H-pyrazol-1-yl)ethyl]carbamate oxalate](/img/structure/B1407352.png)

![1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1407360.png)

![6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1407362.png)

![6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1407364.png)